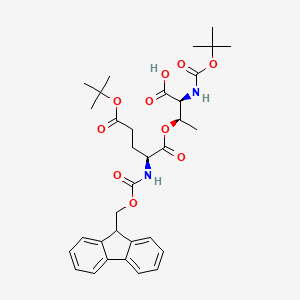
6-Chloro-5-iodo-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-iodo-3,4’-bipyridine: is a heterocyclic compound with the chemical formula C6H3ClIN3. It belongs to the class of pyrazolo[4,3-c]pyridines. This compound features a bipyridine core with chlorine and iodine substituents at specific positions .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 6-Chloro-5-iodo-3,4’-bipyridine. One common method involves the reaction of 5-iodo-3,4’-bipyridine with chlorine gas or a chlorinating agent. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.
Analyse Des Réactions Chimiques
Reactivity: 6-Chloro-5-iodo-3,4’-bipyridine can participate in various chemical reactions:
Substitution Reactions: The chlorine and iodine atoms make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can undergo redox reactions.
Metal Complex Formation: It can coordinate with transition metals to form coordination complexes.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) are used.
Iodination: Iodine or iodinating agents (e.g., iodine monochloride) are employed.
Major Products: The major product of chlorination is 6-Chloro-5-iodo-3,4’-bipyridine itself. Further functionalization may yield derivatives with additional substituents.
Applications De Recherche Scientifique
6-Chloro-5-iodo-3,4’-bipyridine finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a ligand in metalloorganic chemistry or as a probe in biological studies.
Industry: Used in the synthesis of functional materials.
Mécanisme D'action
The exact mechanism of action for 6-Chloro-5-iodo-3,4’-bipyridine depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or other biological pathways. Further research is needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While 6-Chloro-5-iodo-3,4’-bipyridine is unique due to its specific halogen substitution pattern, similar compounds include:
5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine: (CAS: 202409-33-4).
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: (CAS: Not specified).
6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine: (CAS: 2701680-13-7).
These compounds share structural similarities but differ in substituents and functional groups.
Propriétés
Formule moléculaire |
C10H6ClIN2 |
|---|---|
Poids moléculaire |
316.52 g/mol |
Nom IUPAC |
2-chloro-3-iodo-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H |
Clé InChI |
KYDSAKUGNAMRGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)



![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)





